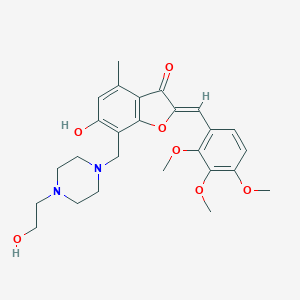![molecular formula C27H28N4O3S B260256 (3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B260256.png)
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound with a unique structure that combines elements of indole, thiazole, and isoindole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Derivative: This step involves the synthesis of the indole moiety, which can be achieved through Fischer indole synthesis or other methods.
Cyclization: The cyclization step forms the thiazole and isoindole rings, often using cyclization agents and specific reaction conditions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- 2-{[(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}succinate
- 1H-Indole-3-ethanamine, N-methyl-
Uniqueness
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is unique due to its combination of indole, thiazole, and isoindole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H28N4O3S |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(3R)-N-[(2S)-1-(cyclopropylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C27H28N4O3S/c1-27(2)22(31-25(34)18-8-3-4-9-19(18)26(31)35-27)24(33)30-21(23(32)29-16-11-12-16)13-15-14-28-20-10-6-5-7-17(15)20/h3-10,14,16,21-22,26,28H,11-13H2,1-2H3,(H,29,32)(H,30,33)/t21-,22+,26?/m0/s1 |
InChI Key |
AKMTUFFWWMCROF-SMWUWQHRSA-N |
SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC6CC6)C |
Isomeric SMILES |
CC1([C@H](N2C(S1)C3=CC=CC=C3C2=O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NC6CC6)C |
Canonical SMILES |
CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC6CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260195.png)
![1-(1,3-benzodioxol-5-yl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260200.png)
![2-{4-[5-cyano-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B260212.png)
![1-{[1-(3-chloro-4-fluorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetone](/img/structure/B260213.png)
![N-[1-(2-furylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-thiophenecarboxamide](/img/structure/B260215.png)
![N-benzyl-2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B260218.png)

![1-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260232.png)
![1-(1,3-benzodioxol-5-yl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B260233.png)
![N-[4-(aminosulfonyl)benzyl]-2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B260234.png)
![5-ethyl-N-{3-methyl-1-[(1,3-thiazol-2-ylamino)carbonyl]butyl}-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B260239.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B260240.png)
![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B260242.png)
![3,3,8-trimethyl-6-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B260252.png)
